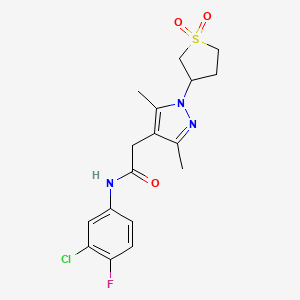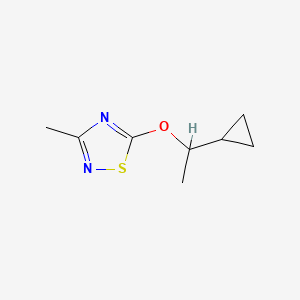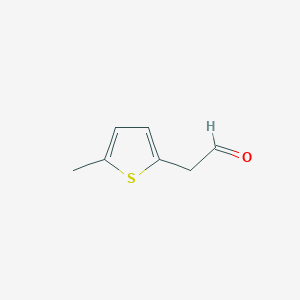
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C17H19ClFN3O3S and a molecular weight of 399.87. It has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the pairing of a new ether-based scaffold with a novel sulfone-based head group . The specific details of the synthesis process are not provided in the available sources.Scientific Research Applications
Anti-inflammatory Activity : Research on derivatives of the compound demonstrates significant anti-inflammatory activity, highlighting the therapeutic potential of this chemical class. Derivatives synthesized by reacting pyrazole with substitutions at phenyl and benzofuran positions with various substituted acetamides showed notable anti-inflammatory effects, indicating the compound's relevance in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Molecular Conformations and Hydrogen Bonding : Studies on molecular conformations and hydrogen bonding patterns of related compounds reveal intricate details about their crystal structures. These insights are crucial for understanding the compound's interactions at the molecular level, which is essential for designing drugs with desired properties (Narayana et al., 2016).
Isostructural Analysis : Isostructural analysis of related compounds provides essential data on their crystalline forms, offering valuable information for material science applications. Such studies contribute to the knowledge base necessary for developing compounds with specific physical and chemical properties (Kariuki et al., 2021).
Pesticide Potential : The structural characterization of N-derivatives of related compounds indicates their potential as pesticides. X-ray powder diffraction characterization of these compounds showcases their promise in agricultural applications, pointing towards the versatility of this chemical class (Olszewska et al., 2011).
Coordination Complexes and Antioxidant Activity : The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives, and their significant antioxidant activity, further exemplify the compound's potential in medicinal chemistry. These findings underscore the importance of such compounds in developing new therapeutic agents (Chkirate et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-10-14(8-17(23)20-12-3-4-16(19)15(18)7-12)11(2)22(21-10)13-5-6-26(24,25)9-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOUOOPAYWDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631172.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2631177.png)
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2631178.png)


![ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631188.png)


![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)
![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)

![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)
